

Physicochemical characteristics of 1-Methyl-6-nitro-1H-indole

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Compound of Interest

Compound Name: 1-Methyl-6-nitro-1H-indole

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An In-depth Technical Guide to the Physicochemical Characteristics of **1-Methyl-6-nitro-1H-indole**

Foreword: A Predictive Approach to a Novel Scaffold

For researchers, scientists, and drug development professionals, the indole nucleus represents a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds. The introduction of a methyl group at the N1 position and a nitro group at the C6 position, creating **1-Methyl-6-nitro-1H-indole** (CAS No: 99459-48-0), generates a molecule of significant interest for synthetic and medicinal chemistry. It holds potential as a key intermediate for more complex therapeutic agents, particularly in the realms of antimicrobial and anticancer research.^[1]

However, a comprehensive review of the scientific literature reveals that while this compound is cataloged, its specific, experimentally-determined physicochemical data are not widely published. This guide, therefore, adopts a predictive and pedagogical approach. As a Senior Application Scientist, my objective is not merely to list data but to provide a robust, theoretical framework for understanding this molecule. By leveraging established principles and drawing parallels with closely related structural analogs, we can construct a highly accurate predictive profile of **1-Methyl-6-nitro-1H-indole**. This document will detail the expected physicochemical properties, outline the gold-standard experimental protocols for their validation, and explain the

scientific rationale behind each analytical choice, thereby serving as a practical and authoritative resource for its synthesis, characterization, and application.

Core Molecular and Physicochemical Profile

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The following table summarizes the core identity and predicted physicochemical characteristics of **1-Methyl-6-nitro-1H-indole**.

Property	Value / Predicted Value	Source / Rationale
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[2]
Molecular Weight	176.17 g/mol	[2]
CAS Number	99459-48-0	[2]
Appearance	Yellow to Brown Solid	Predicted based on analogs like 1-methyl-5-nitro-1H-indole. [3]
Melting Point	135 - 145 °C	Predicted. Based on 6-Nitro-1H-indole (137-143 °C). [4] The N-methylation is expected to have a minor effect on the melting point compared to the strong crystal lattice forces from the nitro-indole structure.
LogP (o/w)	~2.1 - 2.5	Predicted. Based on the LogP of 6-Nitro-1H-indole (1.87) [4] and the typical ~+0.5 increase from N-methylation. This value suggests moderate lipophilicity and potential for good membrane permeability.
Purity	>97%	Commercially available standard. [2]

Molecular Structure and Atom Numbering

A standardized atom numbering system is essential for the unambiguous assignment of spectroscopic signals, particularly in NMR. The IUPAC numbering for the **1-Methyl-6-nitro-1H-indole** scaffold is presented below.

Fig. 1: IUPAC Atom Numbering for **1-Methyl-6-nitro-1H-indole**

Predictive Spectroscopic Profile

Spectroscopy is the cornerstone of molecular characterization. The following sections detail the predicted spectral data for **1-Methyl-6-nitro-1H-indole**, providing a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.

Causality of Chemical Shifts: The predicted chemical shifts (δ) are based on the parent 1-methyl-indole structure, perturbed by the strong electron-withdrawing effects of the nitro group ($-\text{NO}_2$) at the C6 position. This group significantly deshields (moves downfield) the protons and carbons in its proximity, particularly C5, C7, and C6 itself. The N-methyl group is expected to appear as a sharp singlet around 3.8 ppm.

Predicted ^1H NMR Data (500 MHz, DMSO- d_6 , TMS at 0.00 ppm)

Proton (Position)	Predicted δ (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
-CH ₃ (N1)	~ 3.85	s (singlet)	-	N-alkyl group, typical chemical shift.
H3	~ 6.60	d (doublet)	$J_{3,2} \approx 3.1$	Coupled to H2. Slightly deshielded by indole aromaticity.
H2	~ 7.40	d (doublet)	$J_{2,3} \approx 3.1$	Coupled to H3. More deshielded than H3 due to proximity to the nitrogen atom.
H5	~ 7.80	dd (doublet of doublets)	$J_{5,4} \approx 8.8, J_{5,7} \approx$ 2.0	Ortho-coupled to H4 and meta- coupled to H7. Deshielded by the adjacent nitro group.
H4	~ 7.95	d (doublet)	$J_{4,5} \approx 8.8$	Ortho-coupled to H5.
H7	~ 8.25	d (doublet)	$J_{7,5} \approx 2.0$	Meta-coupled to H5. Strongly deshielded by the adjacent nitro group.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon (Position)	Predicted δ (ppm)	Rationale
-CH ₃ (N1)	~ 33.0	Typical N-methyl carbon shift.
C3	~ 102.5	Shielded carbon of the pyrrole ring.
C7	~ 108.0	Deshielded by the adjacent nitro group.
C5	~ 116.5	Deshielded by the adjacent nitro group.
C4	~ 119.5	Standard indole benzene ring carbon.
C2	~ 129.0	Deshielded carbon of the pyrrole ring, adjacent to nitrogen.
C7a	~ 130.0	Bridgehead carbon.
C3a	~ 138.0	Bridgehead carbon, deshielded.
C6	~ 143.0	Carbon directly attached to the electron-withdrawing nitro group, strongly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. The spectrum is predicted to be dominated by signals from the aromatic rings and the nitro group.

Predicted Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~ 3100 - 3000	Medium	C-H Stretch	Aromatic C-H
~ 2950 - 2850	Medium	C-H Stretch	Methyl (-CH ₃)
~ 1610, 1580, 1470	Medium-Strong	C=C Stretch	Aromatic Ring
~ 1520 - 1490	Very Strong	N-O Asymmetric Stretch	Nitro (-NO ₂) ^[5]
~ 1350 - 1320	Very Strong	N-O Symmetric Stretch	Nitro (-NO ₂) ^[5]
~ 880 - 800	Strong	C-H Bend (out-of-plane)	Substituted Benzene

The two intense peaks for the nitro group's N-O stretching are the most diagnostic features in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-Methyl-6-nitro-1H-indole**, Electron Ionization (EI) would be a standard method.

- Molecular Ion (M⁺•): The most critical piece of information is the molecular ion peak. The exact mass is 176.0586 g/mol, and a high-resolution mass spectrometer should detect a peak at m/z ≈ 176.059. The nominal mass peak will be at m/z = 176.
- Key Fragmentation: A characteristic fragmentation pattern for nitroaromatics involves the loss of NO₂ (m/z 46) and NO (m/z 30).
 - [M - NO₂]⁺: A significant peak is expected at m/z = 130 (176 - 46), corresponding to the 1-methyl-indole radical cation.
 - [M - O - NO]⁺: Another possible fragmentation pathway could lead to a peak at m/z = 130.

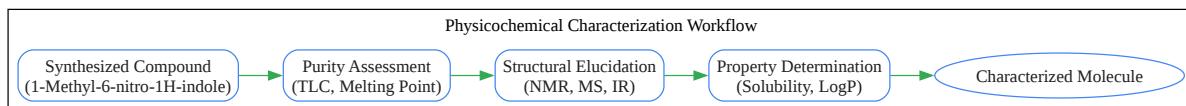
Solubility and Lipophilicity

Solubility is a critical parameter in drug development, influencing everything from bioassay reliability to in vivo absorption.[\[1\]](#)

- Aqueous Solubility: The molecule is predicted to have low aqueous solubility. While the nitro group adds polarity, the fused aromatic indole ring and the N-methyl group are significantly lipophilic.
- Organic Solubility: It is expected to be soluble in common polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and moderately soluble in solvents like Chloroform, Dichloromethane, and Ethyl Acetate.[\[3\]](#)
- Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) of ~2.1-2.5 indicates a favorable balance for passive diffusion across biological membranes, a desirable trait for many drug candidates.

Standardized Experimental Protocols

The trustworthiness of any characterization rests on robust and reproducible experimental design.[\[6\]](#) The following protocols represent standard methodologies for validating the predicted physicochemical properties.



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Fig. 2: General Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination (Capillary Method)

Rationale: The melting point provides a quick, reliable indication of a compound's purity. A sharp melting range (typically $< 2^{\circ}\text{C}$) is characteristic of a pure crystalline solid, whereas

impurities lead to a depressed and broadened melting range.

- Sample Preparation: Place a small amount of finely powdered, dry **1-Methyl-6-nitro-1H-indole** onto a clean, dry surface.[7]
- Capillary Loading: Gently tap the open end of a glass capillary tube into the powder until a 1-2 mm column of the sample is packed at the sealed end.[8]
- Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
- Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting temperature. Allow the apparatus to cool.
- Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$.[9]
- Validation: Repeat the measurement at least twice to ensure reproducibility.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound in a given medium. This is essential for preclinical and formulation studies.[10]

- Sample Preparation: Add an excess amount of solid **1-Methyl-6-nitro-1H-indole** to a series of vials containing relevant aqueous buffers (e.g., pH 7.4 phosphate-buffered saline, pH 1.2 simulated gastric fluid). Ensure enough solid is present that some remains undissolved at the end of the experiment.
- Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.[11]

- Phase Separation: After equilibration, allow the vials to stand until the excess solid has settled. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, centrifuge the aliquot at high speed or filter it through a 0.22 μm syringe filter.
- Quantification: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., DMSO).
- Analysis: Analyze both the filtered supernatant and the standard solutions using a validated analytical method, typically HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound in the supernatant.
- Reporting: Report the solubility in units of $\mu\text{g}/\text{mL}$ or μM .

Protocol: NMR Spectrum Acquisition (^1H and ^{13}C)

Rationale: NMR provides the most detailed structural information. The choice of solvent is critical; DMSO-d₆ is often selected for its ability to dissolve a wide range of organic compounds and its high boiling point.[12]

- Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean vial. Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).[13]
- Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.[13]
- Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[13]
- ^1H NMR Acquisition:
 - Pulse Program: Use a standard single-pulse acquisition.
 - Spectral Width: Set to cover the expected range of proton signals (e.g., -1 to 13 ppm).
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.

- Number of Scans: 8 to 16 scans for a sample of this concentration.
- ^{13}C NMR Acquisition:
 - Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30').[\[13\]](#)
 - Spectral Width: Set to cover the expected range (e.g., 0 to 180 ppm).
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift axis using the residual solvent peak (DMSO at δ 2.50 for ^1H) or an internal standard like TMS.[\[6\]](#)

Stability, Storage, and Safety

- Stability: Nitroaromatic compounds can be sensitive to light. While specific data is unavailable, it is prudent to assume the compound is light-sensitive and may degrade under strong UV exposure.
- Storage: Based on vendor recommendations for similar compounds, **1-Methyl-6-nitro-1H-indole** should be stored at room temperature in a tightly sealed container, protected from light and moisture.[\[2\]](#)[\[3\]](#)
- Safety and Handling: No specific safety data sheet (SDS) is widely available for this exact compound. However, based on the known hazards of related nitroindoles and other nitroaromatics, the following precautions are mandated:
 - Hazard Class: Likely to be classified as harmful if swallowed, and a skin and eye irritant.
 - Personal Protective Equipment (PPE): Always handle in a fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.
 - Handling: Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

1-Methyl-6-nitro-1H-indole stands as a molecule with considerable synthetic potential, yet its fundamental physicochemical properties are not extensively documented in public databases. This technical guide bridges that gap by providing a comprehensive, predictive profile grounded in established chemical principles and data from close structural analogs. The detailed spectroscopic predictions, solubility profile, and standardized experimental protocols herein offer researchers a robust framework to confidently synthesize, characterize, and utilize this valuable indole derivative. The self-validating nature of the described protocols ensures that as this compound is explored further, the experimental data generated can be benchmarked against a scientifically sound theoretical foundation.

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